![molecular formula C14H12N4O2 B1275213 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 667404-65-1](/img/structure/B1275213.png)

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

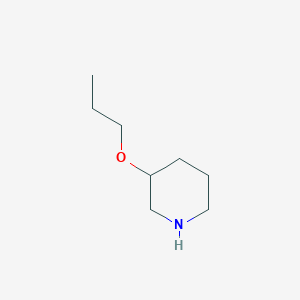

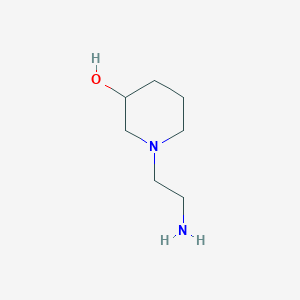

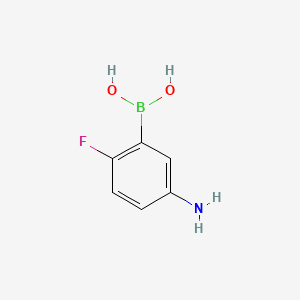

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile scaffold for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot, four-component reaction. The starting materials include aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile. The reaction is catalyzed by choline chloride-based thiourea under reflux conditions for about 40 minutes or under ultrasonic irradiation for 8 minutes . This method is highly efficient, providing high yields and mild reaction conditions.

Industrial Production Methods

For industrial-scale production, the same one-pot, multi-component reaction can be employed, but with optimizations for scalability. The use of ionic liquids as catalysts has been explored to enhance the reaction efficiency and environmental friendliness . These methods ensure high yields and reduced reaction times, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA replication and transcription processes . This intercalation leads to the inhibition of cell proliferation, making it effective against cancer cells. Additionally, the compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to its analogs, 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique biological activities due to the presence of the hydroxyl group at the 2-position of the phenyl ring. This functional group enhances its ability to form hydrogen bonds, increasing its interaction with biological targets and improving its efficacy in various applications.

Properties

IUPAC Name |

6-amino-4-(2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-7-11-12(8-4-2-3-5-10(8)19)9(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIUEAMHFVWTIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AMDPC exert its anti-cancer activity?

A1: The research suggests that AMDPC exerts its anti-cancer activity by stimulating the expression of the P21 gene in BCAP-37 breast cancer cells []. This, in turn, leads to increased P21 protein production, which then blocks the cell cycle progression in both the S and G2 phases. This cell cycle arrest occurs through a P53-independent pathway, meaning it does not rely on the tumor suppressor protein P53 [].

Q2: What is the significance of formulating AMDPC into polymeric micelles?

A2: AMDPC is a hydrophobic compound, which presents challenges for its delivery and bioavailability in biological systems. To overcome this, the researchers encapsulated AMDPC into PEG-PLGA block copolymers, forming polymeric micelles (mPEG-PLGA/AMDPC) []. This nanoformulation improves both the physicochemical properties and release profile of AMDPC, potentially enhancing its therapeutic efficacy [].

Q3: What are the next steps in the research on AMDPC?

A3: While the in vitro studies on AMDPC show promising anti-cancer activity, further research is needed to validate these findings in vivo. The authors suggest that future studies will focus on evaluating the efficacy and safety of mPEG-PLGA/AMDPC in animal models []. This will provide crucial insights into its pharmacokinetic and pharmacodynamic properties, as well as its potential for translation into clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)